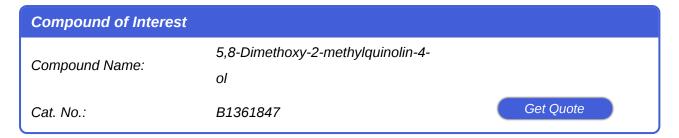


Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for quinolin-4-ol derivatives structurally related to **5,8-Dimethoxy-2-methylquinolin-4-ol**. Due to a lack of published spectroscopic data for the specific target compound, this document focuses on its isomer, **5,8-Dimethoxy-4-methylquinolin-2(1H)-one**, and the closely related analog, **8-Methoxy-2-methylquinolin-4-ol**. A general synthetic protocol for the preparation of such quinolin-4-ol systems is also detailed.

Spectroscopic Data of Quinolin-4-ol Analogs

The following tables summarize the available spectroscopic data for key analogs of **5,8- Dimethoxy-2-methylquinolin-4-ol**. These data are essential for the structural elucidation and characterization of novel compounds within this chemical class.

Table 1: Mass Spectrometry Data for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one



Parameter	Value	Reference
Molecular Formula	C12H13NO3	[1]
Molecular Weight	219.24 g/mol	[1]
Exact Mass	219.08954328 Da	[1]
Key Mass Fragments (m/z)	219, 204, 103	[1]

Table 2: Spectroscopic Data for 8-Methoxy-2-methylquinolin-4-ol

Parameter	Value	Reference
Molecular Formula	C11H11NO2	[2]
Molecular Weight	189.21 g/mol	[2]
Exact Mass	189.078978594 Da	[2]
¹ H NMR	Data available through SpectraBase	[2]
Mass Spectrometry (GC-MS)	m/z Top Peak: 189, 2nd Highest: 174, 3rd Highest: 118	[2]

Experimental Protocols

A general and robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach reaction. The following protocol is a representative procedure that can be adapted for the synthesis of **5,8-Dimethoxy-2-methylquinolin-4-ol** from 2,5-dimethoxyaniline and ethyl acetoacetate.

Synthesis of **5,8-Dimethoxy-2-methylquinolin-4-ol** (Proposed)

- Step 1: Formation of the β-anilinocrotonate intermediate.
 - To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).



- A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
- The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
- The solvent is removed under reduced pressure to yield the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
- Step 2: Cyclization to the quinolin-4-ol.
 - The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
 - The mixture is heated to approximately 250 °C for 30-60 minutes.
 - The reaction is monitored by TLC for the formation of the product.
 - Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
 - The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.
 - The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure **5,8-Dimethoxy-2-methylquinolin-4-ol**.

Spectroscopic Analysis

The synthesized compound would then be characterized using standard spectroscopic techniques:

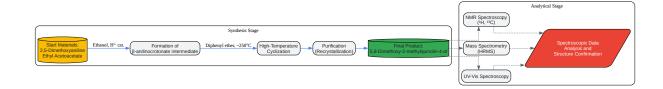
- ¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.



 UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent such as ethanol or methanol to determine the wavelengths of maximum absorption (λmax).

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical workflow for **5,8-Dimethoxy-2-methylquinolin-4-ol**.



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Caption: Synthetic and analytical workflow for **5,8-Dimethoxy-2-methylquinolin-4-ol**.

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References

• 1. 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | C12H13NO3 | CID 269167 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 PubChem [pubchem.ncbi.nlm.nih.gov]
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